5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide
Overview
Description
5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide exerts its effects by binding to the active site of IKKβ, a kinase that activates NF-κB. By inhibiting the activity of IKKβ, this compound prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation and cancer. This compound also activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. It has also been found to reduce inflammation and oxidative stress, protect against neuronal damage, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide in lab experiments is its high selectivity and potency for IKKβ inhibition. However, its low solubility and stability in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models.
Future Directions
For research on 5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide include exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Further studies are also needed to elucidate the molecular mechanisms underlying its effects on inflammation, cancer, and neurodegeneration. In addition, the development of more stable and soluble analogs of this compound may improve its pharmacokinetic properties and increase its therapeutic potential.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-3-isoxazolecarboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. It has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-methyl-N-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21(14-7-5-4-6-8-14)19(22)15-12-17(25-20-15)13-9-10-16(23-2)18(11-13)24-3/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXOOQAPSAOACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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